

Raltitrexed in patients with fluoropyrimidine-induced cardiotoxicity

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Compound Focus: Raltitrexed

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Clinical Rationale and Evidence Summary

Fluoropyrimidines (5-FU and capecitabine) are cornerstone chemotherapeutics, but their use is limited by cardiotoxicity—including angina, myocardial infarction, and arrhythmias—with a reported incidence of **1.6% to 68%** across studies, and a mean risk of approximately **5%** [1] [2] [3]. The pathophysiological mechanisms are multifactorial, involving **coronary vasospasm, endothelial injury, oxidative stress, and impaired oxygen transfer** from red blood cells [1] [2]. For patients experiencing these adverse events, rechallenge with fluoropyrimidines carries a high risk of recurrence, estimated at **20% to 100%**, with a fatality rate of up to **13%** [2] [3]. **Raltitrexed**, a folate analog that directly inhibits thymidylate synthase, offers a mechanistically distinct alternative with a more favorable cardiac safety profile [4] [3].

The table below summarizes key efficacy and safety outcomes from clinical studies of **raltitrexed** in patients with prior fluoropyrimidine-induced cardiotoxicity or high cardiac risk.

| Study and Design | Patient Population | Intervention | Key Efficacy Outcomes | Cardiotoxicity Outcomes with Raltitrexed |
|------------------|--------------------|--------------|-----------------------|--|
|------------------|--------------------|--------------|-----------------------|--|

| **Large Single-Center Experience** (N=247) [5] [3] Retrospective Cohort | GI cancer patients with prior FP cardiotoxicity (n=155) or high cardiac risk (n=92). | **Raltitrexed** (single agent or combination) | • **Median OS:** 44.3 months • **Median PFS:** 36.0 months • 5-year OS in early-stage disease: 62.0% | • **13 patients**

(5.3%) experienced CV toxicity • **1 death (<0.1%)** from MI | | **Clinical Audit** (N=42) [6] Retrospective | Patients switched to **raltitrexed** after FP cardiotoxicity. | **Raltitrexed** (single agent or combination) | Not specified in excerpt. | • **0 patients** experienced further cardiac toxicity. | | **Case Report** (N=1) [4] | Patient with multivessel CAD and metastatic ESCC. | **Raltitrexed** + Carboplatin + Pembrolizumab | • **PFS**: >10 months with no disease progression. | • No cardiotoxicity signals from **raltitrexed**. Patient's NSTEMI was attributed to pre-existing severe CAD. |

Clinical Application Protocol

This protocol outlines the use of **raltitrexed** as an alternative for patients with gastrointestinal cancers who have experienced fluoropyrimidine-induced cardiotoxicity.

Patient Eligibility and Selection Criteria

- **Indication 1: Prior Documented Fluoropyrimidine Cardiotoxicity.** This includes patients who experienced any of the following during 5-FU or capecitabine treatment: acute coronary syndrome (e.g., angina, MI), arrhythmias, significant ECG changes (e.g., ST-segment elevation/depression), or left ventricular dysfunction, leading to discontinuation of the fluoropyrimidine [5] [6] [3].
- **Indication 2: High Pre-existing Cardiac Risk.** Patients with significant cardiovascular comorbidities (e.g., multivessel coronary artery disease, history of PCI/CABG, uncontrolled angina) may be considered for upfront **raltitrexed**-based therapy to avoid the risk of initial cardiotoxicity [5] [4] [3].

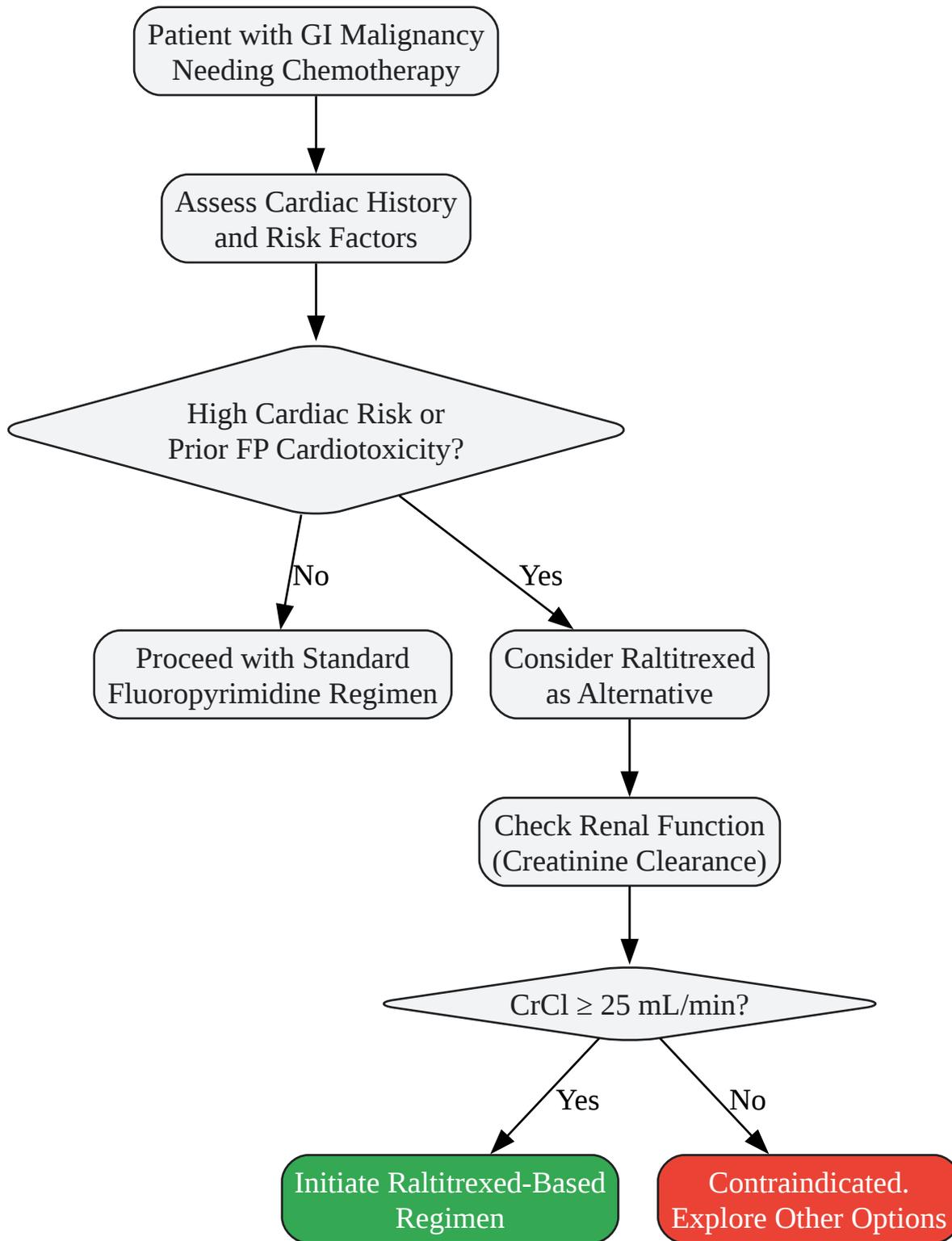
Recommended Dosing and Regimens

Raltitrexed can be administered as a single agent or in combination with other cytotoxics. **Renal function must be assessed prior to every cycle**, as **raltitrexed** is primarily cleared by the kidneys [3] [7].

- **Standard Dosage:** 3 mg/m² intravenous infusion over 15 minutes, repeated every 3 weeks [3] [7].
- **Dose Adjustments for Renal Impairment:**
 - **Creatinine Clearance (CrCl) 55-65 mL/min:** Administer 3 mg/m²; monitor hematology before each dose.
 - **CrCl 25-54 mL/min:** Reduce dose to 2 mg/m².
 - **CrCl < 25 mL/min:** **Contraindicated.** Do not administer.
- **Common Combination Regimens:**
 - **Raltitrexed + Oxaliplatin:** An effective option for colorectal cancer [6] [3].

- **Raltitrexed + Irinotecan:** Another alternative for metastatic colorectal cancer [6].
- **Raltitrexed + Platinum Agent + Immunotherapy:** As demonstrated in the case report for esophageal cancer, **raltitrexed** can be safely integrated with carboplatin and pembrolizumab [4].

The following diagram illustrates the clinical decision-making workflow for incorporating **raltitrexed** into a treatment plan.



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Safety and Monitoring Guidelines

- **Cardiac Monitoring:** While the risk is significantly lower, continuous cardiac vigilance is recommended. The large single-center study reported cardiotoxicity in **5.3%** of a high-risk population, indicating that events are still possible, albeit infrequent and often less severe [5] [3]. Monitor for symptoms and obtain ECGs as clinically indicated.
- **Management of Other Toxicities:** Be vigilant for **raltitrexed**'s characteristic toxicities, which include **asthenia, nausea/vomiting, and hematological suppression** (neutropenia, leukopenia, anemia). These should be managed with standard supportive care and dose modifications per protocol [3] [7].
- **Contraindications:** Hypersensitivity to **raltitrexed**; pre-existing severe renal impairment (CrCl < 25 mL/min) [7].

Conclusion and Future Directions

Raltitrexed provides a clinically validated and effective therapeutic strategy for patients with gastrointestinal cancers for whom fluoropyrimidines are not an option due to cardiotoxicity or high cardiac risk. The evidence demonstrates that **raltitrexed**-based regimens can achieve favorable long-term survival outcomes with a markedly reduced incidence of cardiac adverse events.

Future efforts should focus on integrating **raltitrexed** into modern chemoimmunotherapy regimens and validating its utility through larger, prospective trials.

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